molecular formula C11H13N5 B13095091 4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine CAS No. 913322-76-6

4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine

Katalognummer: B13095091
CAS-Nummer: 913322-76-6
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: HSLYYSQYTUPHFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that contains both pyrazine and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine typically involves the formation of the pyrazine and pyrimidine rings followed by their subsequent coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazine ring can be synthesized through a cyclization reaction involving ethyl-substituted precursors, while the pyrimidine ring can be formed through a similar cyclization process involving methyl-substituted precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-Methylpyrazin-2-yl)-6-methylpyrimidin-2-amine
  • 4-(3-Ethylpyrazin-2-yl)-5-methylpyrimidin-2-amine
  • 4-(3-Ethylpyrazin-2-yl)-6-ethylpyrimidin-2-amine

Uniqueness

4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups in the pyrazine and pyrimidine rings, respectively, can affect its interaction with molecular targets and its overall pharmacokinetic properties.

Eigenschaften

CAS-Nummer

913322-76-6

Molekularformel

C11H13N5

Molekulargewicht

215.25 g/mol

IUPAC-Name

4-(3-ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C11H13N5/c1-3-8-10(14-5-4-13-8)9-6-7(2)15-11(12)16-9/h4-6H,3H2,1-2H3,(H2,12,15,16)

InChI-Schlüssel

HSLYYSQYTUPHFU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CN=C1C2=NC(=NC(=C2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.